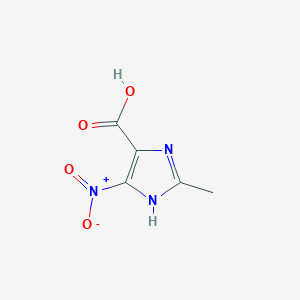
2-methyl-4-nitro-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID typically involves the nitration of 2-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring . The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration or degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain high-quality 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID suitable for various applications.
Types of Reactions:
Oxidation: The nitro group in 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis reactions, especially under acidic or basic conditions, leading to the formation of corresponding carboxylate salts or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Amino derivatives of the imidazole.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Carboxylate salts or esters.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID, particularly in its antimicrobial role, involves the reduction of the nitro group to reactive intermediates that can damage microbial DNA and other cellular components . This reduction process is facilitated by microbial enzymes, leading to the selective toxicity of the compound towards anaerobic organisms.
Comparación Con Compuestos Similares
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for similar therapeutic purposes as metronidazole.
Dimetridazole: Also a nitroimidazole, used in veterinary medicine.
Uniqueness: 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various chemical and biological processes. Its carboxylic acid group provides additional functionality that can be exploited in synthetic chemistry and drug development.
Conclusion
2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules and a promising candidate for antimicrobial drug development.
Propiedades
Número CAS |
116273-51-9 |
|---|---|
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c1-2-6-3(5(9)10)4(7-2)8(11)12/h1H3,(H,6,7)(H,9,10) |
Clave InChI |
ZHXPAPFCABVFBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
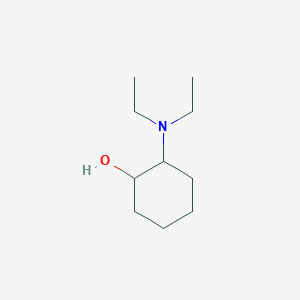
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)

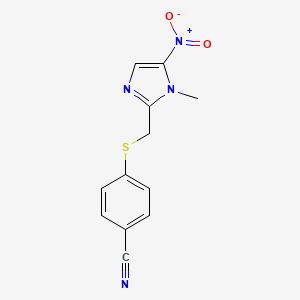
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
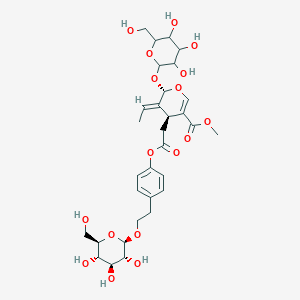
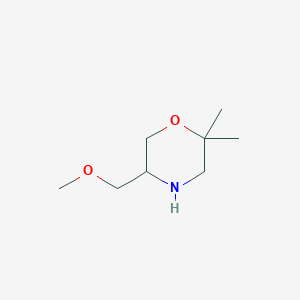
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)



